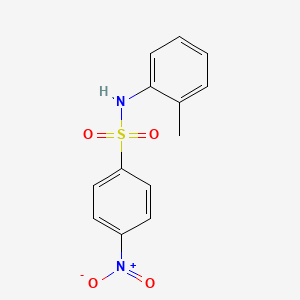

N-(2-methylphenyl)-4-nitrobenzenesulfonamide

Description

N-(2-methylphenyl)-4-nitrobenzenesulfonamide is a compound that has garnered interest in the field of organic chemistry for its versatile chemical properties and potential applications in synthesizing secondary amines and protecting amines. These compounds can be prepared from primary amines and have been shown to undergo smooth alkylation, providing a pathway to secondary amines in near quantitative yields upon deprotection (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).

Synthesis Analysis

The synthesis of N-(2-methylphenyl)-4-nitrobenzenesulfonamide involves practical chemoselective aromatic substitution techniques. A novel route has been developed that showcases the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, leading to the synthesis of various N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. This method demonstrates high chemoselective and functional group compatibility, using affordable and less sensitive nitration reagents (Xiao Yu et al., 2022).

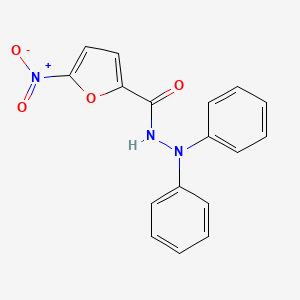

Molecular Structure Analysis

The molecular structure of similar compounds has been detailed through X-ray crystallography, revealing intricate details about their crystalline forms and confirming the position and orientation of various functional groups within the molecule. Such studies provide a foundation for understanding the structural basis of the chemical behavior of N-(2-methylphenyl)-4-nitrobenzenesulfonamides (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

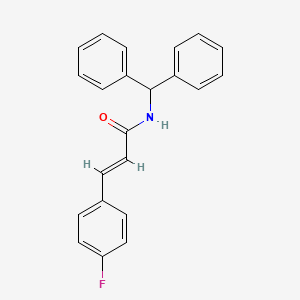

N-(2-methylphenyl)-4-nitrobenzenesulfonamides are reactive intermediates that facilitate the synthesis of advanced intermediates toward nitrogenous heterocycles. The base-mediated intramolecular arylation of these compounds yields benzhydrylamines, which are pivotal in the synthesis of indazole oxides and quinazolines, highlighting their importance in creating complex nitrogenous structures (K. Kisseljova, P. Smyslová, & V. Krchňák, 2014).

Physical Properties Analysis

Studies on N-(2-methylphenyl)-4-nitrobenzenesulfonamides and similar compounds have focused on their crystallization, revealing that they can crystallize in various systems. These studies offer insights into the physical stability and solubility of these compounds, which are crucial for their handling and application in chemical syntheses (P. Murthy et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(2-methylphenyl)-4-nitrobenzenesulfonamides have been explored through their reactivity towards various chemical transformations. These compounds have been used as protective groups for amines, showcasing their versatility in organic synthesis. Their ability to undergo smooth reactions under a variety of conditions underscores their utility in the synthesis of more complex organic molecules (T. Fukuyama, Mui Cheung, & Chung-Kuang Jow, 1997).

properties

IUPAC Name |

N-(2-methylphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-10-4-2-3-5-13(10)14-20(18,19)12-8-6-11(7-9-12)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUXLTTXEGASSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-4-nitrobenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)

![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)

![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)

![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)

![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)